![molecular formula C16H13N3O4 B4543172 5-(1,3-benzodioxol-5-yl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4543172.png)

5-(1,3-benzodioxol-5-yl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Overview

Description

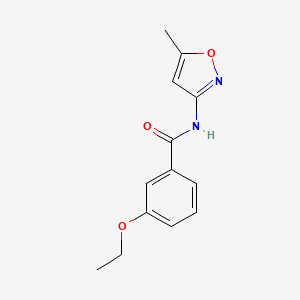

The compound "5-(1,3-benzodioxol-5-yl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione" belongs to a class of chemicals that are of interest due to their unique molecular architecture and potential chemical properties. Compounds with similar structures, such as pyrido[2,3-d]pyrimidines, have been synthesized and studied for their chemical and physical properties, providing insights into their synthesis, molecular structure analysis, chemical reactions, and properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions including condensation, cyclization, and functionalization processes. For instance, the synthesis of pyrimidine derivatives has been achieved through a one-pot three-component reaction, showcasing the efficiency of creating complex molecules from simpler precursors under mild conditions (Teimouri & Bazhrang, 2006).

Scientific Research Applications

Synthesis and Pharmaceutical Applications

Novel Synthetic Pathways : Researchers have developed new methods for synthesizing heterocyclic compounds derived from similar core structures, highlighting their potential as anti-inflammatory and analgesic agents. These compounds exhibit significant COX-2 selectivity, analgesic, and anti-inflammatory activities, suggesting their potential in developing new therapeutic agents (Abu‐Hashem et al., 2020).

Antiviral and Microbicidal Activities : Analogues of MKC442, a compound structurally related to the query chemical, have been synthesized and evaluated for their potent and selective activity against HIV-1 and various mutants. This research underscores the importance of structural modification in enhancing the antiviral properties of pharmaceutical compounds (Loksha et al., 2014).

Catalytic and Synthetic Efficiency

Catalyst Development : The use of L-Proline based ionic liquids as catalysts for the synthesis of pyrimidine diones underlines the advancement in green chemistry. This method provides an efficient, environmentally friendly, and catalytically active approach for the synthesis of pyrimidine cores, demonstrating the compound's relevance in innovative synthetic methodologies (Patil et al., 2020).

Molecular Structure Analysis : Studies on isomeric compounds similar to the query chemical highlight the impact of molecular structure on properties such as dimerization and molecular interactions. These findings are crucial for understanding the chemical behavior and potential applications of these compounds in pharmaceuticals and materials science (Avasthi et al., 2002).

properties

IUPAC Name |

5-(1,3-benzodioxol-5-yl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O4/c1-18-14-13(15(20)19(2)16(18)21)10(5-6-17-14)9-3-4-11-12(7-9)23-8-22-11/h3-7H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRZQTLYRZLVWFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)C3=CC4=C(C=C3)OCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2H-1,3-Benzodioxol-5-YL)-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-D]pyrimidine-2,4-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-1,3-benzodioxol-5-yl-2-[(2-isopropyl-5-methylphenoxy)acetyl]hydrazinecarboxamide](/img/structure/B4543092.png)

![N,N'-[methylenebis(2-cyano-4,1-phenylene)]bis{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide}](/img/structure/B4543094.png)

![6-amino-2-methyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5,8-disulfonic acid](/img/structure/B4543105.png)

![N-(4-phenoxyphenyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B4543111.png)

![2-{5-[(4-tert-butylphenoxy)methyl]-2-furyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4543142.png)

![3-amino-N-(2,4-dimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4543146.png)

![2-[(2-hydroxyethyl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4543149.png)

![(2R*,6S*)-4-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B4543183.png)

![2-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B4543186.png)

![ethyl 5-{[(2-methoxyphenyl)amino]carbonyl}-4-methyl-2-[(4-methyl-3-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4543193.png)